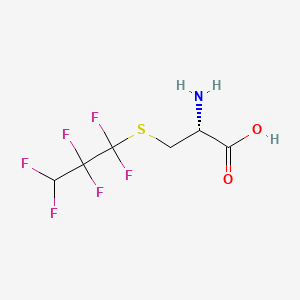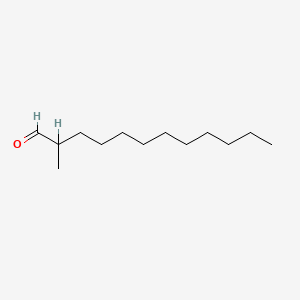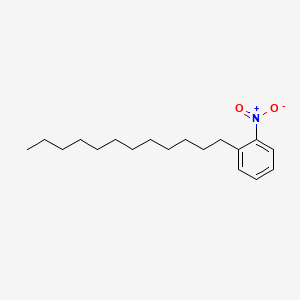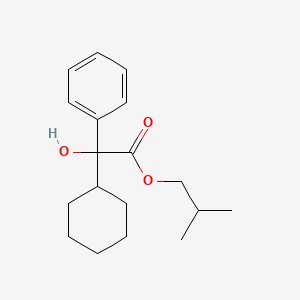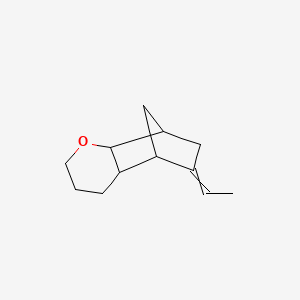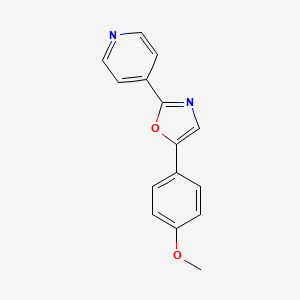
5-(4-Methoxyphenyl)-2-(pyridin-4-yl)oxazole
Übersicht
Beschreibung
“5-(4-Methoxyphenyl)-2-(pyridin-4-yl)oxazole” is a chemical compound with the CAS Number: 96753-33-2. It has a molecular weight of 252.27 and its IUPAC name is 4-[5-(4-methoxyphenyl)-1,3-oxazol-2-yl]pyridine .
Molecular Structure Analysis
The molecular structure of “5-(4-Methoxyphenyl)-2-(pyridin-4-yl)oxazole” is represented by the linear formula C15H12N2O2 . The InChI code for this compound is 1S/C15H12N2O2/c1-18-13-4-2-11(3-5-13)14-10-17-15(19-14)12-6-8-16-9-7-12/h2-10H,1H3 .Physical And Chemical Properties Analysis
The compound “5-(4-Methoxyphenyl)-2-(pyridin-4-yl)oxazole” has a molecular weight of 252.27 .Wissenschaftliche Forschungsanwendungen
Electronic Properties and Redox Behavior
Hydroxyphenyl-1,2,4-triazole-based oxovanadium(V) complexes, including compounds with 3-(2'-hydroxyphenyl)-5-(pyridin-2''-yl)-1H-1,2,4-triazole and bis-3,5-(2'-hydroxyphenyl)-1H-1,2,4-triazole ligands, demonstrate how the ligand environment influences the electronic properties and reactivity. These complexes offer pH-sensitive tuning of spectroscopic and electrochemical properties, showcasing their potential in chemical sensors and redox-active materials (Browne et al., 2006).
Molecular Docking and Anticancer Studies
Benzimidazole derivatives bearing 1,2,4-triazole, such as 5-{[2-(4-methoxyphenyl)-1H-benzimidazol-1-yl]methyl}-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione, have been studied for their anti-cancer properties. Tautomeric properties, conformations, and potential interactions with EGFR binding pockets suggest a significant promise in cancer treatment, particularly highlighting compound 4 for its best binding affinity and potential anticancer activity (Karayel, 2021).
Corrosion Inhibition
3,5-Bis(4-methoxyphenyl)-4-amino-1,2,4-triazole (4-MAT) has shown excellent performance as a corrosion inhibitor for mild steel in hydrochloric acid media, reaching up to 98% efficiency at low concentrations. Its adsorption on steel surfaces obeys Langmuir’s isotherm, indicating strong chemisorption and potential application in corrosion protection technologies (Bentiss et al., 2009).
Synthesis and Biological Activity
The synthesis of 5-(4'-Methoxyphenyl)-oxazole (MPO) and its derivatives highlights their application in inhibiting the growth of Caenorhabditis elegans, suggesting a potential role in agricultural or medical applications where controlling nematode populations is crucial (Yamamuro et al., 2015).
Safety And Hazards
Eigenschaften
IUPAC Name |
5-(4-methoxyphenyl)-2-pyridin-4-yl-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-18-13-4-2-11(3-5-13)14-10-17-15(19-14)12-6-8-16-9-7-12/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKPGMAGRTBRFMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(O2)C3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90347294 | |
| Record name | Pyridine, 4-[5-(4-methoxyphenyl)-2-oxazolyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90347294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Methoxyphenyl)-2-(pyridin-4-yl)oxazole | |
CAS RN |
96753-33-2 | |
| Record name | Pyridine, 4-[5-(4-methoxyphenyl)-2-oxazolyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90347294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

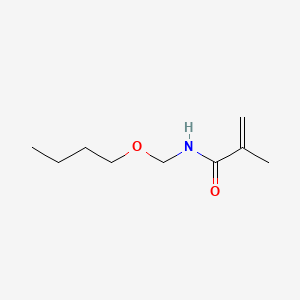
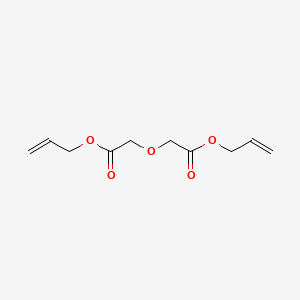
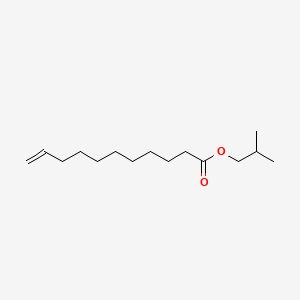
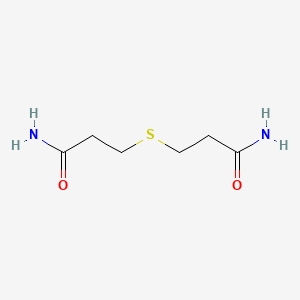
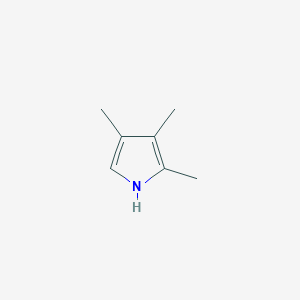
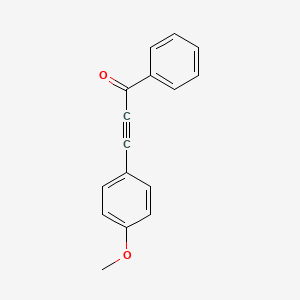

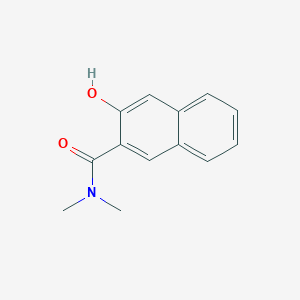
![4,5-Dihydro[1,2,5]oxadiazolo[3,4-f]cinnoline](/img/structure/B1615295.png)
